4-Piperidin-3-ylmorpholin-3-one
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Overview
Description
4-Piperidin-3-ylmorpholin-3-one is a heterocyclic compound that contains both piperidine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-3-ylmorpholin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with morpholine under controlled conditions. For instance, a piperidine derivative can be reacted with morpholine in the presence of a suitable catalyst and solvent to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-3-ylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
4-Piperidin-3-ylmorpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-Piperidin-3-ylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.
Piperidin-4-one: A piperidine derivative with a ketone group at the fourth position.
Uniqueness
4-Piperidin-3-ylmorpholin-3-one is unique due to the combination of both piperidine and morpholine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-piperidin-3-ylmorpholin-3-one |
InChI |
InChI=1S/C9H16N2O2/c12-9-7-13-5-4-11(9)8-2-1-3-10-6-8/h8,10H,1-7H2 |
InChI Key |
HVAVTVZVAVOWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CCOCC2=O |
Origin of Product |
United States |
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